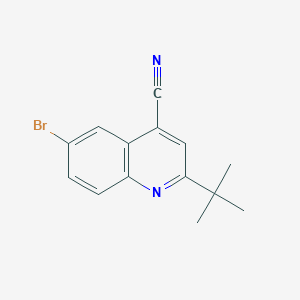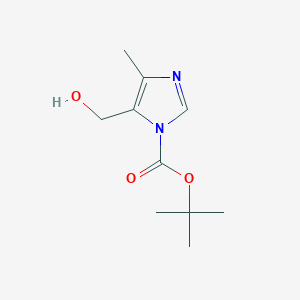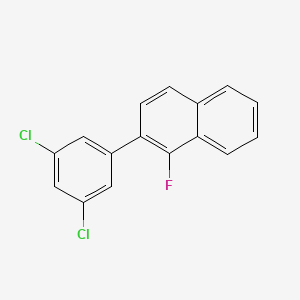![molecular formula C12H23N3O2Si2 B11835304 Acetamide, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]- CAS No. 18027-23-1](/img/structure/B11835304.png)
Acetamide, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]- is a specialized organic compound that features both acetamide and pyrimidine functionalities. The presence of trimethylsilyl groups enhances its stability and reactivity, making it a valuable compound in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]- typically involves the reaction of acetamide derivatives with trimethylsilyl chloride in the presence of a base. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent hydrolysis of the trimethylsilyl groups.
Industrial Production Methods
Industrial production methods may involve large-scale reactions using automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrimidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the acetamide group, converting it to amine derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation typically yields hydroxylated or ketone derivatives, while reduction produces amines. Substitution reactions result in the replacement of trimethylsilyl groups with other functional groups.
Scientific Research Applications
Acetamide, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]- involves its interaction with specific molecular targets. The trimethylsilyl groups enhance its lipophilicity, facilitating its passage through biological membranes. The pyrimidine ring can interact with nucleic acids or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Acetamide derivatives: Compounds like N-methylacetamide and N-ethylacetamide share similar structural features.
Trimethylsilyl compounds: Compounds such as trimethylsilyl chloride and trimethylsilyl cyanide are commonly used in organic synthesis.
Pyrimidine derivatives: Compounds like cytosine and thymine are well-known pyrimidine derivatives with significant biological roles.
Uniqueness
The unique combination of acetamide, trimethylsilyl, and pyrimidine functionalities in Acetamide, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]- imparts distinct chemical and biological properties. Its stability, reactivity, and potential biological activity make it a valuable compound for various applications.
Properties
CAS No. |
18027-23-1 |
|---|---|
Molecular Formula |
C12H23N3O2Si2 |
Molecular Weight |
297.50 g/mol |
IUPAC Name |
N-trimethylsilyl-N-(2-trimethylsilyloxypyrimidin-4-yl)acetamide |
InChI |
InChI=1S/C12H23N3O2Si2/c1-10(16)15(18(2,3)4)11-8-9-13-12(14-11)17-19(5,6)7/h8-9H,1-7H3 |
InChI Key |
VMUMLDQLWBSZHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=NC(=NC=C1)O[Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-nitro-11,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2(7),3,5,12,14,16-heptaene-8,9-dione](/img/structure/B11835222.png)
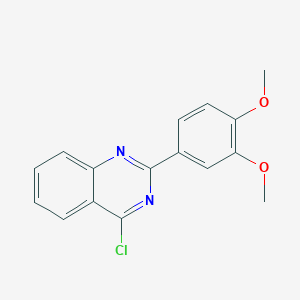
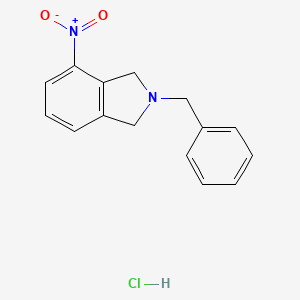
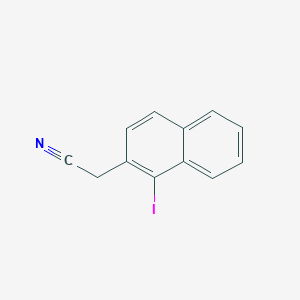
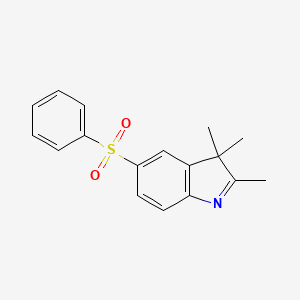
![N'-(2-Chloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide](/img/structure/B11835266.png)



![2-(Methylthio)-7-oxo-5-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11835289.png)
![Ethyl {1-[(naphthalen-1-yl)methyl]-1H-imidazol-2-yl}carbamate](/img/structure/B11835292.png)
